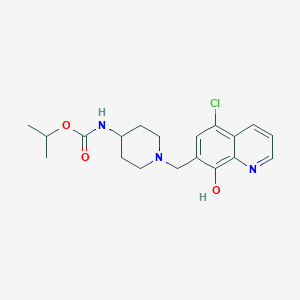

ML418

Description

Properties

IUPAC Name |

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXCQOSULUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML418: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of ML418, a potent and selective blocker of the Kir7.1 potassium channel. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this ion channel.

Introduction

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, which is encoded by the KCNJ13 gene.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are expressed in various tissues, including the brain, eye, kidney, and uterus.[1] Their dysfunction has been implicated in several pathological conditions, making them a promising target for therapeutic intervention.[3][4] this compound emerged from a lead optimization program as a sub-micromolar pore blocker of Kir7.1 with excellent selectivity over other Kir channels and favorable pharmacokinetic properties for in vivo studies.[1][2][5]

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screen to identify inhibitors of the Kir7.1 channel.

High-Throughput Screening and Identification of VU714

A fluorescence-based high-throughput screen of a 5,230-compound library led to the identification of VU714 as a potent and selective inhibitor of a mutant form of the Kir7.1 channel (Kir7.1-M125R).[1] VU714 was subsequently confirmed as an authentic inhibitor of the wild-type Kir7.1 channel.[1]

Lead Optimization and Structure-Activity Relationship (SAR)

While potent, VU714 possessed high lipophilicity (clogP = 5.83), which could lead to off-target effects and metabolic liabilities.[1] A medicinal chemistry campaign was initiated to improve the compound's properties. The structure-activity relationship (SAR) exploration focused on modifying the right-hand portion of the VU714 scaffold to reduce lipophilicity while maintaining or improving potency.[1] This effort led to the synthesis and evaluation of numerous analogs. A key finding was that replacing the benzyl (B1604629) moiety with a simple methyl group resulted in a compound with similar potency and lower lipophilicity.[1] Further optimization of the core structure culminated in the identification of this compound.

Caption: Structure-Activity Relationship (SAR) leading from VU714 to this compound.

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. While detailed, step-by-step protocols are often proprietary, the general synthetic route can be inferred from published literature. The synthesis of this compound and its precursor, VU714, involves standard organic chemistry reactions to construct the core quinoline (B57606) scaffold and append the necessary functional groups.[1]

Biological Activity and Quantitative Data

This compound exhibits sub-micromolar potency for Kir7.1 and significant selectivity over other Kir channel subtypes. Its biological activity has been characterized using various in vitro and in vivo assays.

Potency and Selectivity

The inhibitory activity of this compound against a panel of Kir channels was determined using thallium flux assays and electrophysiology.

| Channel | IC50 (µM) | Selectivity vs. Kir7.1 |

| Kir7.1 | 0.31 | - |

| Kir1.1 | >30 | >97-fold |

| Kir2.1 | >30 | >97-fold |

| Kir2.2 | >30 | >97-fold |

| Kir2.3 | >30 | >97-fold |

| Kir3.1/3.2 | >30 | >97-fold |

| Kir4.1 | >30 | >97-fold |

| Kir6.2/SUR1 | 1.3 - 1.9 | ~4 to 6-fold |

Data compiled from multiple sources.[1][3]

Pharmacokinetic Properties

In vivo pharmacokinetic studies of this compound were conducted in mice following intraperitoneal (IP) administration.

| Parameter | Value |

| Dose | 30 mg/kg (IP) |

| Cmax | 0.20 µM |

| Tmax | 3 hours |

| Brain:Plasma Kp | 10.9 |

Data obtained from in vivo studies in mice.[1][2][5][6]

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1][4] Site-directed mutagenesis studies on the precursor compound, VU714, identified glutamate (B1630785) 149 and alanine (B10760859) 150 in the channel pore as critical determinants for its blocking activity.[1][2][5] Molecular modeling suggests that this compound binds within the inner vestibule of the channel pore, just below the selectivity filter, sterically occluding the ion conduction pathway.[1][4]

Caption: Mechanism of Kir7.1 inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental techniques.

Thallium Flux Assay

This fluorescence-based assay is a surrogate for potassium ion movement and was used for the high-throughput screening and selectivity profiling.

Principle: The assay measures the influx of thallium (Tl+), a potassium ion mimetic, into cells expressing the Kir channel of interest. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye. Inhibitors of the channel will block Tl+ influx, resulting in a decrease in the fluorescent signal.

General Protocol:

-

Cells expressing the target Kir channel are plated in multi-well plates.

-

The cells are loaded with a Tl+-sensitive fluorescent dye.

-

A baseline fluorescence reading is taken.

-

The test compound (e.g., this compound) is added to the wells at various concentrations.

-

A solution containing Tl+ is added to initiate the influx.

-

The change in fluorescence over time is measured.

-

The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the ion currents through the Kir7.1 channel and to confirm the inhibitory effect of this compound.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the measurement of the ionic currents flowing across the entire cell membrane.

General Protocol:

-

Cells expressing Kir7.1 are cultured on coverslips.

-

A coverslip is placed in a recording chamber on the stage of a microscope.

-

A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The membrane potential is clamped at a specific voltage, and the resulting current is recorded.

-

This compound is applied to the cell at various concentrations, and the dose-dependent inhibition of the Kir7.1 current is measured.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of selective pharmacological tools to study the function of the Kir7.1 potassium channel.[1][2][5] Its discovery through a systematic process of high-throughput screening and lead optimization has yielded a potent, selective, and CNS-penetrant molecule with demonstrated in vivo activity.[1][2][3] This technical guide provides a summary of the key data and methodologies related to the discovery and characterization of this compound, which should serve as a valuable resource for researchers in the field.

References

- 1. This compound: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

ML418: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir7.1.[1][2] It has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of Kir7.1. This channel is a key regulator of cellular excitability and has been implicated in various processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, signaling pathways, experimental protocols, and pharmacokinetic profile of this compound, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄ClN₃O₃ | |

| Molecular Weight | 377.87 g/mol | |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1928763-08-9 | |

| cLogP | 3.25 | |

| Predicted pKa | 5.8 | |

| Storage | Store at -20°C |

Solubility:

| Solvent | Solubility | Source(s) |

| DMSO | Soluble to 20 mM | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (≥ 5.50 mM) | |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (≥ 5.50 mM) |

Chemical Identifiers:

| Type | Identifier | Source(s) |

| IUPAC Name | Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate | |

| SMILES | CC(C)OC(=O)NC1CCN(CC1)Cc2c(O)c3c(c(Cl)c2)nccc3 | |

| InChI | InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) | PubChem |

| InChI Key | CWIXCQOSULUGBT-UHFFFAOYSA-N | PubChem |

Mechanism of Action and Signaling Pathway

This compound functions as a pore blocker of the Kir7.1 potassium channel. By physically obstructing the ion conduction pathway, this compound inhibits the flow of potassium ions, leading to membrane depolarization. This action is particularly significant in neurons of the paraventricular nucleus of the hypothalamus, where Kir7.1 is coupled to the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.

The binding of an agonist to MC4R typically inhibits Kir7.1 activity, which depolarizes the neuron and increases its firing rate, ultimately leading to a reduction in food intake. This compound mimics this effect by directly blocking the Kir7.1 channel, independent of MC4R activation. This mechanism makes this compound a valuable tool for studying the downstream effects of Kir7.1 inhibition in the context of energy balance and other physiological processes.

This compound blocks the Kir7.1 channel, leading to membrane depolarization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, as detailed by Swale et al. (2016). The general workflow is outlined below. For specific reaction conditions, reagent quantities, and purification methods, refer to the supplementary information of the original publication.

References

An In-depth Technical Guide to the Binding Site of ML418 on the Kir7.1 Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the selective inhibitor ML418 and the inwardly rectifying potassium channel Kir7.1. The document details the specific binding site, quantitative pharmacological data, and the experimental methodologies employed in its discovery and characterization.

Introduction

The Kir7.1 channel, encoded by the KCNJ13 gene, is a critical regulator of cellular membrane potential in various tissues, including the brain, eye, and uterus.[1][2][3] Its unique biophysical properties, such as low unitary conductance and a shallow dependence on external potassium concentration, distinguish it from other members of the Kir channel family.[4] The development of selective inhibitors is crucial for elucidating the physiological roles of Kir7.1 and for its validation as a potential therapeutic target. This compound is a potent and selective small-molecule inhibitor of Kir7.1 that has emerged from lead optimization of an initial high-throughput screening hit, VU714.[1] This document focuses on the molecular basis of this compound's inhibitory action.

The this compound Binding Site in the Kir7.1 Pore

This compound acts as a pore blocker, physically obstructing the ion conduction pathway of the Kir7.1 channel. Structural and functional studies have pinpointed its binding site to the inner vestibule of the channel, just below the selectivity filter.

Key Interacting Residues:

Site-directed mutagenesis studies, initially performed on the precursor compound VU714, were instrumental in identifying the critical amino acids for inhibitor binding. These findings are directly applicable to this compound due to their structural similarity. The key residues are:

-

Glutamate 149 (E149): This pore-lining residue is an essential determinant of this compound activity. Mutation of this residue significantly reduces the inhibitory potency of the compound.

-

Alanine 150 (A150): Adjacent to E149, this residue is also critical for the binding and efficacy of this compound.

-

Threonine 153 (T153): Located at the base of the channel pore, T153 is not a primary binding residue but is thought to create an energetic barrier that can influence the access of pore blockers to their deeper binding site near E149 and A150.

Molecular modeling and recent cryo-electron microscopy (cryo-EM) structures have confirmed that this compound occupies the central pore region, leading to conformational changes that occlude the ion pathway.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for Kir7.1 | 310 nM | Thallium Flux Assay | |

| Selectivity | >17-fold | Thallium Flux Assay | |

| (over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1) | |||

| Kir6.2/SUR1 Activity | Equally potent | Thallium Flux Assay |

Experimental Protocols

The identification and characterization of the this compound binding site involved a multi-faceted approach combining high-throughput screening, medicinal chemistry, electrophysiology, and molecular modeling.

4.1. High-Throughput Screening (Thallium Flux Assay)

The initial discovery of the chemical scaffold for this compound was achieved through a fluorescence-based high-throughput screen for inhibitors of Kir7.1.

-

Principle: This assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the Kir7.1 channel using a Tl⁺-sensitive fluorescent dye. Inhibition of the channel results in a decreased fluorescent signal.

-

Cell Line: A stable cell line (e.g., HEK293) expressing the human Kir7.1 channel is used.

-

Procedure:

-

Cells are plated in multi-well plates and loaded with a Tl⁺-sensitive fluorescent dye.

-

Compounds to be tested (like the precursor VU714) are added to the wells.

-

A stimulus solution containing Tl⁺ is added to initiate ion flux through the Kir7.1 channels.

-

The change in fluorescence over time is measured using a plate reader.

-

The concentration-response curves are generated to determine the IC₅₀ values of the inhibitors.

-

4.2. Site-Directed Mutagenesis

To identify the specific amino acid residues involved in inhibitor binding, site-directed mutagenesis was employed.

-

Principle: Specific amino acid residues in the Kir7.1 protein, particularly those lining the pore, are systematically mutated to other amino acids. The effect of these mutations on the inhibitory activity of this compound is then assessed.

-

Procedure:

-

The cDNA encoding Kir7.1 is used as a template.

-

Primers containing the desired nucleotide change are used to perform polymerase chain reaction (PCR), creating a mutated version of the Kir7.1 gene.

-

The mutated construct is sequenced to confirm the desired mutation.

-

The mutant Kir7.1 channel is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional analysis.

-

4.3. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of channel blockers.

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing Kir7.1. This allows for the control of the membrane voltage and the direct measurement of the ionic currents flowing through the channels.

-

Procedure:

-

Cells expressing either wild-type or mutant Kir7.1 channels are prepared.

-

A micropipette filled with an appropriate intracellular solution is brought into contact with a cell.

-

Suction is applied to form a gigaseal, and the membrane patch is ruptured to achieve the whole-cell configuration.

-

A series of voltage steps are applied to the cell, and the resulting Kir7.1 currents are recorded.

-

This compound is applied at various concentrations to the extracellular solution, and the dose-dependent inhibition of the Kir7.1 current is measured to confirm its blocking effect and to determine the IC₅₀ on wild-type and mutant channels.

-

4.4. Molecular Modeling

Computational modeling was used to visualize the putative binding pose of the inhibitor within the channel pore.

-

Principle: A homology model of the Kir7.1 channel is created based on the crystal structures of related Kir channels. The small molecule (this compound or its precursor) is then docked into the pore of the model to predict the most energetically favorable binding orientation.

-

Procedure:

-

The amino acid sequence of Kir7.1 is aligned with the sequence of a Kir channel with a known structure (e.g., Kir2.2 or Kir3.2).

-

A three-dimensional model of the Kir7.1 tetramer is generated using homology modeling software.

-

The this compound molecule is placed near the putative binding site identified by mutagenesis (E149, A150).

-

Energy minimization calculations are performed to refine the binding pose and identify potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the channel residues.

-

Visualizations

5.1. Workflow for Identifying the this compound Binding Site

Caption: Experimental workflow for the discovery and binding site characterization of this compound.

5.2. Logical Relationship of Binding Site Determination

Caption: Logical flow demonstrating the identification of key binding residues for this compound.

References

- 1. This compound: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Epithelial Inward Rectifier Channel Kir7.1 Displays Unusual K+ Permeation Properties - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on ML418 and the Kir7.1 Potassium Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML418, a selective small-molecule inhibitor of the inwardly rectifying potassium channel Kir7.1. This document details the mechanism of action, quantitative biophysical and pharmacokinetic properties, and the key experimental methodologies used to characterize this interaction. Furthermore, it elucidates the critical signaling pathways involving Kir7.1 that are modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with Kir7.1 and its pharmacokinetic profile.

Table 1: Potency and Selectivity of this compound [1][2][3]

| Target | IC50 (nM) | Selectivity vs. Kir7.1 |

| Kir7.1 | 310 | - |

| Kir1.1 | >5300 | >17-fold |

| Kir2.1 | >5300 | >17-fold |

| Kir2.2 | >5300 | >17-fold |

| Kir2.3 | >5300 | >17-fold |

| Kir3.1/3.2 | >5300 | >17-fold |

| Kir4.1 | >5300 | >17-fold |

| Kir6.2/SUR1 | ~310 | ~1-fold (equally potent) |

Table 2: In Vivo Pharmacokinetic Properties of this compound [1][2]

| Parameter | Value |

| Dosing | 30 mg/kg (Intraperitoneal) |

| Cmax | 0.20 µM |

| Tmax | 3 hours |

| Brain:Plasma Kp | 10.9 |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound and Kir7.1.

Fluorescence-Based High-Throughput Screening (HTS)

The discovery of Kir7.1 inhibitors, including the precursor to this compound, was enabled by a fluorescence-based high-throughput screen utilizing a thallium flux assay.

Principle: Kir channels are permeable to thallium ions (Tl+). The assay uses a Tl+-sensitive fluorescent dye that increases its fluorescence upon Tl+ entry into the cell. Inhibitors of Kir7.1 will block Tl+ influx, thus preventing an increase in fluorescence.

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing human Kir7.1 are cultured in 384-well plates.

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) in a low-potassium buffer.

-

Compound Addition: Test compounds, such as this compound, are added to the wells.

-

Thallium Stimulation: A stimulus buffer containing Tl+ and a high concentration of K+ (to activate the Kir channels) is added.

-

Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to control wells indicates channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique was used to confirm the inhibitory activity of this compound and to characterize its mechanism of action on Kir7.1 channels.

Protocol Outline:

-

Cell Preparation: HEK293 cells expressing Kir7.1 are grown on coverslips.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2.

-

Recording: A coverslip is placed in a recording chamber and perfused with an extracellular solution containing (in mM): 140 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

-

Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped through a series of voltages to elicit Kir7.1 currents.

-

Drug Application: this compound is perfused into the recording chamber at various concentrations to determine its effect on the Kir7.1 current and to calculate the IC50.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to identify the amino acid residues in Kir7.1 that are critical for this compound binding.

Protocol Outline:

-

Plasmid Template: A plasmid containing the wild-type human Kir7.1 cDNA is used as a template.

-

Primer Design: Primers containing the desired mutation (e.g., Glutamate 149 to Alanine) are designed.

-

PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated Kir7.1 channels are then expressed in a host system (e.g., HEK293 cells) and tested for their sensitivity to this compound using patch-clamp electrophysiology. The research identified Glutamate 149 and Alanine 150 as essential for this compound activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Kir7.1 and the logical workflow of the experiments used to characterize this compound.

Caption: Functional coupling of Kir7.1 and Na+/K+-ATPase in the RPE for potassium homeostasis.

Caption: G-protein independent regulation of Kir7.1 by the Melanocortin-4 Receptor.

Caption: Logical workflow for the discovery and characterization of this compound.

References

Exploring the Physiological Role of Kir7.1 with the Selective Inhibitor ML418: A Technical Guide

Introduction to Kir7.1

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and ion homeostasis in various specialized tissues.[1][2][3] Unlike other Kir channels, Kir7.1 exhibits unique pore properties and a very shallow dependence on external potassium concentration, allowing it to sustain K+ flux even at low extracellular K+ levels.[4] It functions as a tetramer and is strategically expressed in epithelial cells and neurons where it plays key roles in electrolyte balance, neuronal signaling, and muscle contractility.[1] Understanding its precise physiological functions has been accelerated by the development of selective pharmacological tools, most notably the pore blocker ML418.

Physiological Roles of Kir7.1

The distinct properties and localization of Kir7.1 underlie its importance in several physiological systems.

Ocular Electrolyte Homeostasis

In the eye, Kir7.1 is densely expressed on the apical membrane of the retinal pigment epithelium (RPE), which faces the photoreceptor outer segments. Here, it is a major component of the apical K+ conductance and is crucial for maintaining the ionic homeostasis of the subretinal space.

Light stimulation causes the potassium concentration in the subretinal space ([K+]SRS) to decrease from approximately 5 mM to 2 mM. Kir7.1's unusual inverse relationship with extracellular K+ (its conductance increases as [K+]o decreases) is essential for buffering these changes. It provides a pathway for K+ secretion from the RPE into the subretinal space, a process functionally coupled with the Na+,K+-ATPase, which is also located on the apical membrane. This activity helps regulate fluid transport across the RPE and maintains the health and function of photoreceptors. Genetic loss-of-function mutations in Kir7.1 are linked to inherited eye diseases like Leber congenital amaurosis and snowflake vitreoretinopathy, underscoring its critical role in vision.

Cerebrospinal Fluid (CSF) Regulation

Kir7.1 is highly expressed in the apical membrane of choroid plexus epithelial cells, the site of CSF production. In this location, it is co-localized and functionally coupled with the Na+,K+-ATPase. This coupling is believed to be essential for recycling K+ ions, which supports the high transport activity of the Na+,K+-ATPase and the Na+-K+-Cl- cotransporter (NKCC1), thereby regulating CSF K+ concentration. The channel's unique insensitivity to changes in extracellular K+ makes it a critical determinant of the choroid plexus membrane potential and a key player in maintaining the stable K+ environment of the CSF, which is vital for normal neuronal function.

Brain Signaling and Energy Homeostasis

Kir7.1 channels are functionally coupled to the melanocortin-4 receptor (MC4R) in neurons of the paraventricular nucleus (PVN) of the hypothalamus. Agonist binding to MC4R inhibits Kir7.1 activity, leading to membrane depolarization and an increase in neuronal firing. Conversely, antagonist binding enhances Kir7.1 activity, hyperpolarizing the neuron and reducing its excitability. This signaling pathway is a key component of the central regulation of food intake and energy balance. Blockade of Kir7.1 in these neurons by this compound has been shown to activate MC4R neurons, reduce food intake, and induce weight loss, highlighting the channel's role as a downstream effector in melanocortin signaling.

Uterine Contractility

During pregnancy, Kir7.1 is expressed in the myometrium (uterine muscle) and plays a role in maintaining uterine quiescence. Progesterone, a hormone essential for sustaining pregnancy, activates Kir7.1, which helps to hyperpolarize myometrial cells and prevent contractions. Inhibition of Kir7.1 function, either genetically or with small-molecule inhibitors, induces uterine contractions. This suggests that Kir7.1 is a potential therapeutic target for managing labor and treating conditions like post-partum hemorrhage.

This compound: A Selective Kir7.1 Inhibitor

The study of Kir7.1 physiology was long hampered by a lack of potent and selective inhibitors. This changed with the discovery of this compound, the first selective, sub-micromolar pore blocker of Kir7.1. Developed through lead optimization of an initial compound (VU714) found in a high-throughput screen, this compound has become an indispensable tool for elucidating the channel's functions.

This compound acts by blocking the channel's ion conduction pathway, with its activity being dependent on key amino acid residues lining the pore, specifically glutamate (B1630785) 149 and alanine (B10760859) 150. Its development and validation followed a rigorous workflow from initial screening to detailed in vivo characterization.

Quantitative Data

The utility of this compound as a research tool is defined by its potency, selectivity, and pharmacokinetic profile.

Table 1: Potency and Selectivity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Kir7.1 and other related Kir channels, as determined by thallium flux assays.

| Channel Target | IC50 (µM) | Selectivity vs. Kir7.1 |

| Kir7.1 | 0.31 | - |

| Kir1.1 (ROMK) | >30 | >97-fold |

| Kir2.1 | >30 | >97-fold |

| Kir2.2 | >30 | >97-fold |

| Kir2.3 | >30 | >97-fold |

| Kir3.1/3.2 | >30 | >97-fold |

| Kir4.1 | >30 | >97-fold |

| Kir6.2/SUR1 | 1.3 - 1.9 | ~4 to 6-fold |

| Data sourced from multiple studies. |

Table 2: In Vivo Pharmacokinetic Properties of this compound This table outlines the key pharmacokinetic parameters of this compound following intraperitoneal (IP) administration in mice.

| Parameter | Value |

| Dosage | 30 mg/kg (IP) |

| Cmax (Peak Plasma Concentration) | 0.20 µM |

| Tmax (Time to Peak Concentration) | 3 hours |

| CNS Penetration (Brain:Plasma Kp) | 10.9 |

| Data sourced from multiple studies. |

Experimental Protocols

The characterization of this compound and its use in studying Kir7.1 relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through Kir7.1 channels in the cell membrane and assess the inhibitory effect of this compound.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human Kir7.1 are cultured and plated on glass coverslips for recording.

-

Recording Solutions:

-

External (Bath) Solution (in mM): 96 K+, 50 NMDG, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with aspartic acid.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 MgATP, 0.5 NaGTP, adjusted to pH 7.2 with KOH.

-

-

Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total membrane current.

-

The cell's membrane potential is clamped at a holding potential (e.g., -80 mV) and then stepped through a series of voltages (e.g., from -120 mV to +60 mV) to elicit Kir7.1 currents.

-

A baseline current is recorded.

-

This compound is applied to the bath solution at varying concentrations. The dose-dependent inhibition of the Kir7.1 current is recorded.

-

At the end of the experiment, a known non-selective Kir channel blocker like Barium (Ba2+, 2 mM) is often applied to confirm the recorded current is from Kir channels.

-

Fluorescence-Based Thallium (Tl+) Flux Assay

This high-throughput screening (HTS) method is used to indirectly measure Kir channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into cells. It was the primary assay used to discover the chemical scaffold of this compound.

-

Principle: Tl+ entering the cell through open Kir channels binds to a Tl+-sensitive fluorescent dye (e.g., FluxOR™), causing an increase in fluorescence. Channel inhibitors block Tl+ influx, resulting in a lower fluorescent signal.

-

Cell Preparation: HEK293 cells expressing Kir7.1 are plated in multi-well plates (e.g., 384-well).

-

Procedure:

-

Cells are loaded with the Tl+-sensitive fluorescent dye.

-

Test compounds (like this compound) are added to the wells at various concentrations.

-

A baseline fluorescence is measured.

-

A stimulus solution containing Tl+ is added to the wells to initiate influx through the Kir7.1 channels.

-

The change in fluorescence over time is measured using a plate reader.

-

The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to control wells (no compound and full block). This allows for the determination of IC50 values.

-

Conclusion

The Kir7.1 channel is a multifunctional protein essential for ion and fluid homeostasis in the eye and brain, and for regulating excitability in the central nervous system and uterus. The development of this compound, a potent and selective small-molecule inhibitor, has been a significant breakthrough. It provides researchers with a crucial pharmacological tool to dissect the channel's precise roles in both normal physiology and in disease states, paving the way for potential therapeutic interventions targeting neurological, ocular, and reproductive disorders.

References

- 1. This compound: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. | Semantic Scholar [semanticscholar.org]

- 2. This compound: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Epithelial Inward Rectifier Channel Kir7.1 Displays Unusual K+ Permeation Properties | Journal of Neuroscience [jneurosci.org]

ML418: A Comprehensive Pharmacological Guide for Researchers

An in-depth analysis of ML418, a potent and selective inhibitor of the Kir7.1 potassium channel, designed for researchers, scientists, and drug development professionals. This guide details its mechanism of action, pharmacological properties, experimental applications, and associated signaling pathways.

This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] This small molecule inhibitor provides a means to probe the function of Kir7.1 in diverse biological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine contractility.[1][2][3]

Mechanism of Action

This compound functions as a pore blocker of the Kir7.1 channel.[1][4] Structural and pharmacological data indicate that this compound binds within the inner vestibule of the channel, beneath the selectivity filter, thereby physically obstructing the conduction pathway for potassium ions.[4] This blockade leads to a decrease in Kir7.1-mediated potassium currents, resulting in membrane depolarization. The activity of this compound is dependent on specific amino acid residues within the channel pore, notably Glutamate 149 and Alanine 150, which are essential for its binding and inhibitory effect.[1][2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its sub-micromolar potency and significant selectivity for Kir7.1 over other Kir channels. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (µM) | Selectivity vs. Kir7.1 |

| Kir7.1 | 0.31 | - |

| Kir1.1 | >10 | >32-fold |

| Kir2.1 | >10 | >32-fold |

| Kir2.2 | >10 | >32-fold |

| Kir2.3 | >10 | >32-fold |

| Kir3.1/3.2 | >10 | >32-fold |

| Kir4.1 | >10 | >32-fold |

| Kir6.2/SUR1 | 1.9 | ~6-fold |

Data compiled from multiple sources.[1][2][5][6]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Dosage | 30 mg/kg (intraperitoneal) |

| Cmax | 0.20 µM |

| Tmax | 3 hours |

| Brain:Plasma Kp | 10.9 |

This data highlights the favorable central nervous system (CNS) penetration of this compound.[1][2][3][5][7]

Signaling Pathway and Physiological Implications

This compound's inhibition of Kir7.1 has significant implications for cellular signaling and physiological function. In the central nervous system, Kir7.1 is coupled to the melanocortin-4 receptor (MC4R) in hypothalamic neurons.[1][4] Agonist binding to MC4R normally inhibits Kir7.1 activity, leading to neuronal depolarization and an increase in firing rate, which in turn suppresses food intake. By blocking Kir7.1, this compound mimics this effect, leading to the activation of MC4R-expressing neurons, a reduction in food intake, and subsequent weight loss.[4]

Caption: Signaling pathway of this compound in hypothalamic neurons.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on Kir7.1 currents in a controlled cellular environment.

Workflow:

Caption: Experimental workflow for electrophysiological recording.

Detailed Steps:

-

Cell Culture: HEK-293 cells stably expressing human Kir7.1 are cultured in appropriate media.

-

Recording: Cells are patched in the whole-cell configuration. The external solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2.

-

Voltage Protocol: A step-ramp protocol is initiated, stepping the membrane potential to -75 mV for 5 seconds before applying a voltage ramp to measure current.

-

Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. The Hill equation is used to fit the data and determine the IC50 value. Cells with less than 90% block by 4 mM BaCl2 are excluded from the analysis.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to assess the absorption, distribution, and plasma concentration of this compound over time.

Workflow:

Caption: Workflow for in vivo pharmacokinetic analysis.

Detailed Steps:

-

Animal Model: Male C57BL/6 mice are utilized for the study.

-

Drug Administration: this compound is administered via a single intraperitoneal injection at a dose of 30 mg/kg.[1][7]

-

Sample Collection: At predetermined time points post-injection, blood is collected via cardiac puncture, and brains are harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is weighed and homogenized.

-

Quantification: The concentration of this compound in plasma and brain samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data. The brain-to-plasma partition coefficient (Kp) is determined to assess CNS penetration.[1][5][7]

Conclusion

This compound stands as the leading pharmacological tool for the selective inhibition of the Kir7.1 potassium channel.[1][2] Its well-characterized potency, selectivity, and favorable in vivo pharmacokinetic profile, particularly its ability to penetrate the central nervous system, make it an invaluable reagent for elucidating the diverse physiological roles of Kir7.1 in health and disease. The detailed experimental protocols provided herein offer a foundation for researchers to effectively utilize this compound in their investigations.

References

- 1. This compound: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ML 418 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

Methodological & Application

Application Notes and Protocols for ML418, a Selective Kir7.1 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2] Dysregulation of Kir7.1 has been implicated in pathological conditions, making it a significant target for drug discovery. These application notes provide a comprehensive electrophysiology patch-clamp protocol for characterizing the inhibitory effects of this compound on Kir7.1 channels.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies have indicated that specific amino acid residues lining the channel's pore are essential for its inhibitory activity. By blocking the flow of potassium ions through the channel, this compound leads to depolarization of the cell membrane. This modulation of cellular excitability underlies its effects on various physiological functions. For instance, in the context of melanocortin signaling, inhibition of Kir7.1 by this compound in pro-opiomelanocortin (POMC) neurons can lead to increased neuronal firing, subsequently affecting appetite and energy homeostasis.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on electrophysiological and other functional assays.

Table 1: Potency of this compound on Kir7.1 Channels

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC₅₀ | 310 nM | HEK293 expressing Kir7.1 | Whole-cell Patch Clamp |

Table 2: Selectivity of this compound over other Kir Channels

| Channel | Selectivity Fold (over Kir7.1) | Assay Type | Reference |

| Kir1.1 | >17-fold | Thallium Flux Assay | |

| Kir2.1 | >17-fold | Thallium Flux Assay | |

| Kir2.2 | >17-fold | Thallium Flux Assay | |

| Kir2.3 | >17-fold | Thallium Flux Assay | |

| Kir3.1/3.2 | >17-fold | Thallium Flux Assay | |

| Kir4.1 | >17-fold | Thallium Flux Assay | |

| Kir6.2/SUR1 | Equally potent | Thallium Flux Assay |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Measuring this compound Inhibition of Kir7.1

This protocol is designed for recording Kir7.1 currents in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells stably or transiently expressing the Kir7.1 channel.

1. Cell Preparation:

-

Cell Culture: Culture HEK293 cells expressing Kir7.1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection (for transient expression): Transfect cells with a plasmid encoding the human Kir7.1 subunit using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to aid in the identification of transfected cells. Recordings are typically performed 24-48 hours post-transfection.

-

Plating for Recording: One day before the experiment, plate the cells onto glass coverslips at a low density to allow for easy patching of individual cells.

2. Solutions:

-

Internal (Pipette) Solution (in mM):

-

140 KCl

-

2 MgCl₂

-

10 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with KOH.

-

Filter the solution using a 0.22 µm syringe filter.

-

-

External (Bath) Solution (in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

The osmolarity of both solutions should be checked and adjusted to be within a physiological range (typically 290-310 mOsm).

-

3. This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Store the stock solution at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration in the recording chamber should not exceed 0.1% to avoid solvent effects.

4. Electrophysiological Recording:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be between 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a selected cell with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps from -120 mV to +40 mV in 10 mV increments for a duration of 200-500 ms (B15284909) to elicit Kir7.1 currents. A representative experiment measured inhibition at a constant holding potential of -120 mV.

-

Record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

5. Compound Application and Data Analysis:

-

Baseline Recording: Obtain a stable baseline recording of Kir7.1 currents in the external solution.

-

This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate and for the current inhibition to reach a steady state.

-

Data Acquisition: Record the currents in the presence of this compound using the same voltage-clamp protocol.

-

Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the compound.

-

Data Analysis:

-

Measure the peak inward current amplitude at a specific voltage (e.g., -120 mV) before and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the concentration-response curve with a Hill equation to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway of this compound in Melanocortin System

Caption: Signaling pathway of this compound in the melanocortin system.

Experimental Workflow for this compound Patch-Clamp Protocol

Caption: Experimental workflow for the this compound patch-clamp protocol.

References

Application Notes and Protocols for Utilizing ML418 in HEK293 Cells for Kir7.1 Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various tissues, including the brain, eye, and uterus.[1][2][3] Dysregulation of Kir7.1 function has been implicated in several channelopathies. ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 channel, making it an invaluable tool for investigating the physiological and pathophysiological roles of this channel.[2][3] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK293) cells expressing Kir7.1.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel. Site-directed mutagenesis studies have indicated that its binding site is located within the ion conduction pathway of the channel.

Quantitative Data: this compound Selectivity Profile

This compound exhibits sub-micromolar potency for Kir7.1 and displays significant selectivity over other Kir channel subtypes, with the notable exception of Kir6.2/SUR1. The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of Kir channels, as determined in studies utilizing HEK293 cells.

| Kir Channel Subtype | IC50 (µM) | Selectivity Fold (vs. Kir7.1) |

| Kir7.1 | 0.31 | 1 |

| Kir1.1 | >30 | >97 |

| Kir2.1 | >30 | >97 |

| Kir2.2 | >30 | >97 |

| Kir2.3 | >30 | >97 |

| Kir3.1/3.2 | >30 | >97 |

| Kir4.1 | >30 | >97 |

| Kir6.2/SUR1 | ~0.31 | ~1 |

Signaling Pathway: G-Protein Independent Coupling of MC4R to Kir7.1

Recent studies have revealed a novel signaling pathway where the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), modulates Kir7.1 activity in a G-protein independent manner. In this pathway, agonist binding to MC4R leads to the inhibition of Kir7.1, while antagonist binding can increase Kir7.1 activity. This interaction plays a crucial role in regulating neuronal excitability.

Caption: G-protein independent signaling between MC4R and Kir7.1.

Experimental Workflow for Kir7.1 Studies Using this compound in HEK293 Cells

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on Kir7.1 expressed in HEK293 cells.

Caption: Workflow for studying this compound effects on Kir7.1 in HEK293 cells.

Experimental Protocols

HEK293 Cell Culture and Transfection

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Plasmid DNA encoding human Kir7.1

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

-

Transfection Complex Preparation (per well):

-

In a sterile tube, dilute 2.5 µg of Kir7.1 plasmid DNA into 250 µL of Opti-MEM.

-

In a separate sterile tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 500 µL of DNA-lipid complex dropwise to each well.

-

Post-Transfection: Incubate the cells for 24-48 hours before proceeding with functional assays. For stable cell lines, follow the appropriate selection protocol using an antibiotic resistance gene co-expressed with Kir7.1.

Thallium Flux Assay

This assay provides a high-throughput method to measure Kir7.1 channel activity by monitoring the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.

Materials:

-

HEK293 cells expressing Kir7.1

-

384-well black-walled, clear-bottom plates

-

Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Stimulus Buffer containing Thallium Sulfate (Tl2SO4)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with kinetic read capabilities

Protocol:

-

Cell Plating: Seed Kir7.1-expressing HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare the dye-loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the this compound dilutions to the appropriate wells. Include vehicle (DMSO) controls.

-

Incubate for 10-20 minutes at room temperature.

-

-

Thallium Influx Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the reader to record a baseline fluorescence for a few seconds.

-

Use the instrument's automated injection system to add the Thallium Stimulus Buffer.

-

Continue to record the fluorescence kinetically for 2-5 minutes.

-

-

Data Analysis: The rate of fluorescence increase is proportional to Kir7.1 channel activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kir7.1 channels in individual cells.

Materials:

-

HEK293 cells expressing Kir7.1 grown on glass coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Pipette puller

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)

-

This compound stock solution

Protocol:

-

Coverslip Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach and Sealing:

-

Under visual control, approach a cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit Kir7.1 currents. A typical protocol is to step the voltage from -120 mV to +60 mV in 20 mV increments.

-

-

This compound Application:

-

Record baseline Kir7.1 currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the currents in the presence of the compound.

-

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application. Calculate the percentage of current inhibition.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the potential cytotoxicity of this compound on HEK293 cells.

Materials:

-

HEK293 cells expressing Kir7.1

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

This compound stock solution

-

Absorbance plate reader

Protocol:

-

Cell Seeding: Seed Kir7.1-expressing HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24-48 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Logical Relationship: this compound Selectivity

The following diagram illustrates the selectivity of this compound for Kir7.1 over other Kir channel family members.

Caption: Potency and selectivity of this compound against various Kir channels.

References

ML418 Administration and Dosage in Rodent Models: Application Notes and Protocols

For Research Use Only. Not for use in humans.

Introduction

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 inward-rectifier potassium channel.[1] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes.[2][3] In rodent models, this compound has shown potential for investigating neurological, metabolic, and other disorders.[4][5] These application notes provide detailed protocols for the preparation and administration of this compound in mice and rats, along with available pharmacokinetic and dosage data to guide researchers in their experimental design.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dosage | Vehicle | Animal Model | Reference |

| Cmax | 0.20 µM | Intraperitoneal (IP) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse | [1][6] |

| Tmax | 3 hours | Intraperitoneal (IP) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse | [1][6] |

| Brain:Plasma Kp | 10.9 | Intraperitoneal (IP) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse | [1][6] |

Note: As of the current literature, detailed pharmacokinetic data for this compound in rats is not available. Researchers should perform pilot studies to determine the pharmacokinetic profile in this species.

Table 2: Reported Dosages of this compound in Mice

| Dosage | Route of Administration | Effect | Animal Model | Reference |

| 5 - 7.5 mg/kg | Intraperitoneal (IP) | Decreased 24-hour food intake and induced weight loss | Wild-type mice | [4][5] |

| 30 mg/kg | Intraperitoneal (IP) | Used for pharmacokinetic profiling | Mouse | [1][6] |

Note: Efficacy and toxicity at different doses and for other routes of administration have not been extensively reported. Dose-response studies are recommended for specific research applications.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Administration

This protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal injection of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

-

Prepare the vehicle solution: In a sterile microcentrifuge tube, prepare the vehicle by combining the following in the specified order, vortexing well after each addition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Sterile saline

-

-

Dissolve this compound in the vehicle: Add the calculated amount of this compound powder to the prepared vehicle.

-

Ensure complete dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved, resulting in a clear solution. The solubility of this compound in this vehicle is reported to be ≥ 2.08 mg/mL.[6]

-

Storage: Use the freshly prepared solution for administration. If short-term storage is necessary, it should be done at -20°C for up to one month or at -80°C for up to six months, though fresh preparation is recommended.[7]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice and Rats

This protocol outlines the standard procedure for intraperitoneal injection in rodents.

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes (e.g., 1 mL)

-

Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Restraint: Properly restrain the mouse or rat. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, a two-person technique may be preferred for safe handling.

-

Injection Site Identification: Position the animal on its back with the head tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant to avoid puncturing the cecum (on the right side in mice) or bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Insert the needle at a 30-40° angle into the peritoneal cavity.

-

Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Injection: Once confident of correct needle placement, inject the this compound solution smoothly. The maximum recommended injection volume is typically 10 ml/kg.

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions post-injection.

Protocol 3: Considerations for Oral and Intravenous Administration

Detailed protocols for oral (PO) and intravenous (IV) administration of this compound are not yet established in the literature. Researchers wishing to use these routes should consider the following:

-

Oral Administration (Gavage):

-

Vehicle Selection: A common vehicle for oral gavage of hydrophobic compounds is 10% DMSO in 90% corn oil.[6] The solubility of this compound in this vehicle is reported to be ≥ 2.08 mg/mL.[6] Other options may include aqueous solutions with suspending agents like carboxymethyl cellulose.

-

Procedure: Standard oral gavage techniques using a proper gauge feeding needle should be followed. The volume should not exceed 10 ml/kg.

-

Bioavailability: The oral bioavailability of this compound has not been reported. It is crucial to conduct pharmacokinetic studies to determine the extent of absorption.

-

-

Intravenous Administration (Bolus or Infusion):

-

Vehicle Selection: The vehicle used for IP injection (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) may be adaptable for IV administration, but its suitability and potential for hemolysis should be carefully evaluated. Formulations for IV administration must be sterile and free of particulates.

-

Procedure: Administration is typically via the tail vein in both mice and rats. The injection should be performed slowly. Maximum bolus injection volumes are generally around 5 ml/kg.

-

Pharmacokinetics: IV administration will result in 100% bioavailability and will serve as a reference for determining the bioavailability of other routes.

-

Mandatory Visualizations

Caption: Workflow for this compound preparation and administration in rodent models.

Caption: this compound inhibits Kir7.1, leading to altered cellular function.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: ML418 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] With a sub-micromolar IC50 value and significant selectivity over other Kir channels, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Kir7.1 in the nervous system.[1][2] Kir7.1 channels are expressed in various brain regions, including the hypothalamus, and are functionally coupled to the melanocortin-4 receptor (MC4R), playing a key role in the regulation of neuronal excitability, energy homeostasis, and food intake. These application notes provide detailed protocols and data for the use of this compound in neuroscience research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Kir7.1 | Thallium Flux | 310 | |

| Kir7.1 | Whole-Cell Patch Clamp | 1500 |

Table 2: Selectivity of this compound Against Other Kir Channels

| Channel | Selectivity (fold vs. Kir7.1) | Reference |

| Kir1.1 | >17 | |

| Kir2.1 | >17 | |

| Kir2.2 | >17 | |

| Kir2.3 | >17 | |

| Kir3.1/3.2 | >17 | |

| Kir4.1 | >17 | |

| Kir6.2/SUR1 | ~1 (equally potent) |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mouse

| Parameter | Value | Administration Route | Dosage | Reference |

| Cmax | 0.20 µM | Intraperitoneal (IP) | 30 mg/kg | |

| Tmax | 3 hours | Intraperitoneal (IP) | 30 mg/kg | |

| Brain:Plasma Kp | 10.9 | Intraperitoneal (IP) | 30 mg/kg |

Signaling Pathway

This compound exerts its effects in the central nervous system primarily by blocking the Kir7.1 channel, which is a key downstream effector of the Melanocortin-4 Receptor (MC4R) in hypothalamic neurons, particularly within the paraventricular nucleus (PVN). The MC4R-Kir7.1 signaling pathway is crucial for regulating neuronal firing and energy balance.

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound using Thallium Flux Assay

This protocol is designed to assess the inhibitory effect of this compound on Kir7.1 channel activity in a high-throughput format.

Materials:

-

HEK293 cells stably expressing Kir7.1

-

This compound

-

Thallium-sensitive fluorescent dye (e.g., Thallos-AM)

-

Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

Stimulus Buffer (Assay Buffer containing Thallium Sulfate)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed Kir7.1-expressing HEK293 cells into 384-well plates and incubate overnight.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the thallium-sensitive dye for 60-90 minutes at room temperature.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the Thallium Stimulus Buffer to all wells simultaneously.

-

Data Acquisition: Measure the fluorescence intensity kinetically over time. The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir7.1 channels.

-

Data Analysis: Calculate the rate of thallium flux for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Electrophysiological Analysis of this compound using Whole-Cell Patch Clamp

This protocol allows for the direct measurement of Kir7.1 currents and their inhibition by this compound in individual cells.

Materials:

-

Cultured neurons or HEK293 cells expressing Kir7.1

-

This compound

-

External solution (e.g., containing in mM: 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 3-5 MΩ. Fill the pipettes with the internal solution.

-

Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir7.1 currents.

-

This compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Acquisition and Analysis: Record the currents before and after the application of this compound. Measure the reduction in current amplitude to determine the inhibitory effect and construct a dose-response curve.

Protocol 3: In Vivo Administration of this compound for Behavioral Studies in Mice

This protocol describes the intraperitoneal administration of this compound to study its effects on behavior, such as food intake.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)

-

Mice

-

Syringes and needles (e.g., 27-gauge)

-

Animal scale

Procedure:

-

This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 10 µL/g injection volume). Vortex or sonicate to ensure complete dissolution.

-

Animal Handling: Weigh the mouse to determine the exact injection volume. Gently restrain the mouse.

-

Intraperitoneal (IP) Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution or vehicle.

-

Behavioral Observation: Place the mouse back into its home cage and monitor for any adverse effects. Proceed with the planned behavioral paradigm (e.g., monitoring food intake over a specific period).

-

Data Collection: Record the relevant behavioral data according to the experimental design.

Protocol 4: Immunohistochemical Staining for Kir7.1 in Mouse Brain Tissue

This protocol outlines the steps for visualizing the distribution of Kir7.1 channels in the brain.

Materials:

-

Mouse brain tissue (fixed and sectioned)

-

Primary antibody against Kir7.1

-

Fluorescently labeled secondary antibody

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

-

Microscope slides and coverslips

Procedure:

-

Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect the brain in sucrose (B13894) solution and section it using a cryostat.

-

Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step, such as heating the sections in a citrate (B86180) buffer.

-

Blocking: Incubate the brain sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against Kir7.1 diluted in blocking solution overnight at 4°C.

-